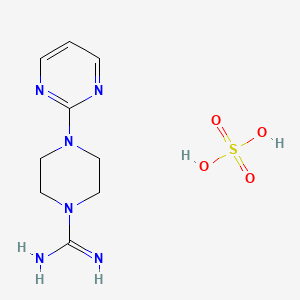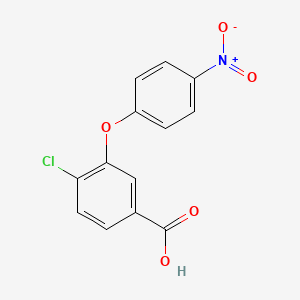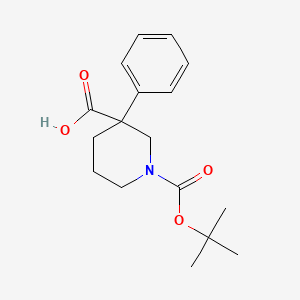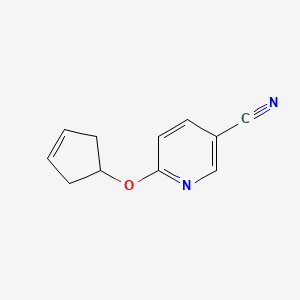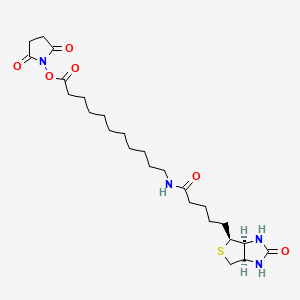
Biotin-C10-NHS Ester
Overview
Description
Biotin-C10-N-hydroxysuccinimide ester is a compound widely used in bioconjugation techniques. It is a derivative of biotin, a small molecule vitamin that can form strong bonds with streptavidin or avidin. This compound is particularly useful for labeling biomolecules, such as proteins, peptides, and antibodies, due to its ability to react with primary amines.
Mechanism of Action
Mode of Action
The NHS ester group in Biotin-C10-NHS Ester reacts with molecules containing primary amines, such as lysine residues in proteins and peptides, forming stable covalent bonds . This reaction generally occurs under slightly alkaline conditions (pH 7.0-9.0) . The NHS esters readily hydrolyze and become non-reactive, so it’s crucial to use freshly prepared reagent .
Biochemical Pathways
This compound is an alkyl/ether-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein. PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Pharmacokinetics
It’s known that the nhs ester moiety readily hydrolyzes and becomes non-reactive, which could impact its bioavailability . Therefore, it’s recommended to use the reagent immediately after reconstitution .
Result of Action
The result of this compound’s action is the formation of stable covalent bonds with primary amines in target proteins. This allows for the selective degradation of these proteins when this compound is used as a PROTAC linker .
Action Environment
The action of this compound is influenced by environmental factors such as pH and the presence of exogenous primary amines. The reaction generally occurs under slightly alkaline conditions (pH 7.0-9.0) . Proteins must be free of exogenous primary amines (e.g., glycine or Tris) prior to labeling with NHS esters . Additionally, the NHS ester moiety readily hydrolyzes and becomes non-reactive, so it’s crucial to use the reagent immediately after reconstitution .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Biotin-C10-N-hydroxysuccinimide ester typically involves the reaction of biotin with N-hydroxysuccinimide in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature. The product is then purified through techniques like recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of Biotin-C10-N-hydroxysuccinimide ester follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to verify the product’s consistency and purity .
Chemical Reactions Analysis
Types of Reactions
Biotin-C10-N-hydroxysuccinimide ester primarily undergoes nucleophilic substitution reactions. It reacts with primary amines to form stable amide bonds. This reaction is highly efficient and occurs under mild conditions, making it suitable for labeling sensitive biomolecules .
Common Reagents and Conditions
The most common reagents used in reactions with Biotin-C10-N-hydroxysuccinimide ester are primary amines, which are found in proteins, peptides, and other biomolecules. The reactions are typically carried out in aqueous buffers at a pH range of 7.0 to 8.5. Organic solvents like DMSO or DMF are used to dissolve the ester before it is added to the aqueous reaction mixture .
Major Products Formed
The major products formed from the reaction of Biotin-C10-N-hydroxysuccinimide ester with primary amines are biotinylated biomolecules. These biotinylated products can then be used in various applications, such as affinity purification, enzyme-linked immunosorbent assays (ELISA), and imaging techniques .
Scientific Research Applications
Biotin-C10-N-hydroxysuccinimide ester has a wide range of applications in scientific research:
Comparison with Similar Compounds
Biotin-C10-N-hydroxysuccinimide ester is unique due to its long alkyl chain, which provides flexibility and reduces steric hindrance during biotinylation. Similar compounds include:
Biotin-N-hydroxysuccinimide ester: A shorter-chain version used for similar applications but may have different solubility and reactivity properties
Sulfo-N-hydroxysuccinimide ester: A water-soluble version that is used for biotinylation in aqueous environments
Biotin-C10-N-hydroxysuccinimide ester stands out due to its enhanced solubility in organic solvents and its ability to label a wide range of biomolecules with high efficiency .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 11-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]undecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40N4O6S/c30-20(12-9-8-11-19-24-18(17-36-19)27-25(34)28-24)26-16-10-6-4-2-1-3-5-7-13-23(33)35-29-21(31)14-15-22(29)32/h18-19,24H,1-17H2,(H,26,30)(H2,27,28,34)/t18-,19-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLPJBFGUGLWLPE-JXQFQVJHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCCCCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCCCCCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40N4O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(s)-6-((6-Chloropyridin-3-yl)methoxy)-2-nitro-6,7-dihydro-5h-imidazo[2,1-b][1,3]oxazine](/img/structure/B1406844.png)

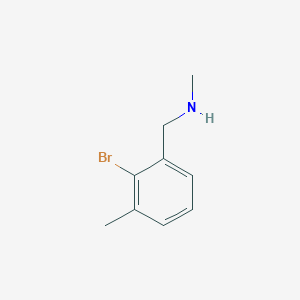
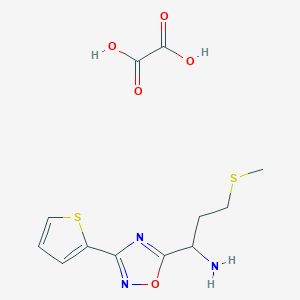
![[1-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-meth-(E)-ylideneaminooxy]-acetic acid ethyl ester](/img/structure/B1406849.png)
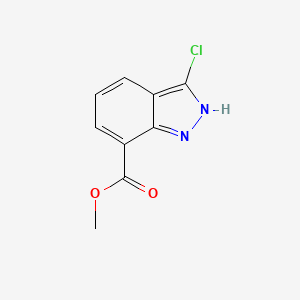
![6-Bromo-3-methyl[1,2,4]triazolo-[4,3-a]pyridine hydrochloride](/img/structure/B1406852.png)
